

Unlocking the In Vivo RNA Interactome: A Guide to COMRADES Sequencing Data Analysis

Author: BenchChem Technical Support Team. **Date:** April 2026

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The intricate network of RNA-RNA interactions within a living cell governs a vast array of biological processes, from gene expression to viral replication. Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) is a powerful technique that allows for the in-depth, transcriptome-wide capture of these interactions in their native cellular environment.[1][2] This document provides a comprehensive guide to the analysis of COMRADES sequencing data, including detailed experimental protocols, data analysis pipelines, and visualization of RNA signaling pathways.

I. Introduction to COMRADES Sequencing

COMRADES employs a psoralen-based cross-linking strategy to covalently link interacting RNA molecules within intact cells.[3][4] Through a series of enrichment steps involving biotin-streptavidin pulldown and proximity ligation, chimeric RNA molecules are generated, where the two interacting RNA strands are joined.[5] These chimeric sequences are then subjected to high-throughput sequencing, providing a library of reads that represent the in vivo RNA interactome. The analysis of these chimeric reads allows for the identification and quantification

of both intramolecular (within the same RNA molecule) and intermolecular (between different RNA molecules) interactions.

II. Experimental Protocol: From Cells to Sequencer

This section details the key steps in the COMRADES experimental workflow. For optimal results, it is crucial to follow the protocol with precision.

A. In Vivo Psoralen Cross-linking

- Cell Culture: Culture cells of interest to the desired confluency (typically 70-80%).
- Psoralen Treatment: Treat cells with a cell-permeable psoralen derivative, such as a biotinylated psoralen, at a concentration of 200 μ M in PBS. Digitonin (0.01%) can be added to enhance cell permeability.[6]
- UV Cross-linking: Irradiate the cells with 365 nm UV light for 20 minutes on ice.[6] This step induces the formation of covalent cross-links between pyrimidine bases in interacting RNA strands.[3]

B. RNA Extraction and Fragmentation

- Total RNA Extraction: Isolate total RNA from the cross-linked cells using a standard method like TRIzol extraction.
- RNA Fragmentation: Fragment the RNA to an average size of 100-200 nucleotides. This can be achieved through enzymatic methods or chemical hydrolysis.

C. Enrichment of Cross-linked RNA Duplexes

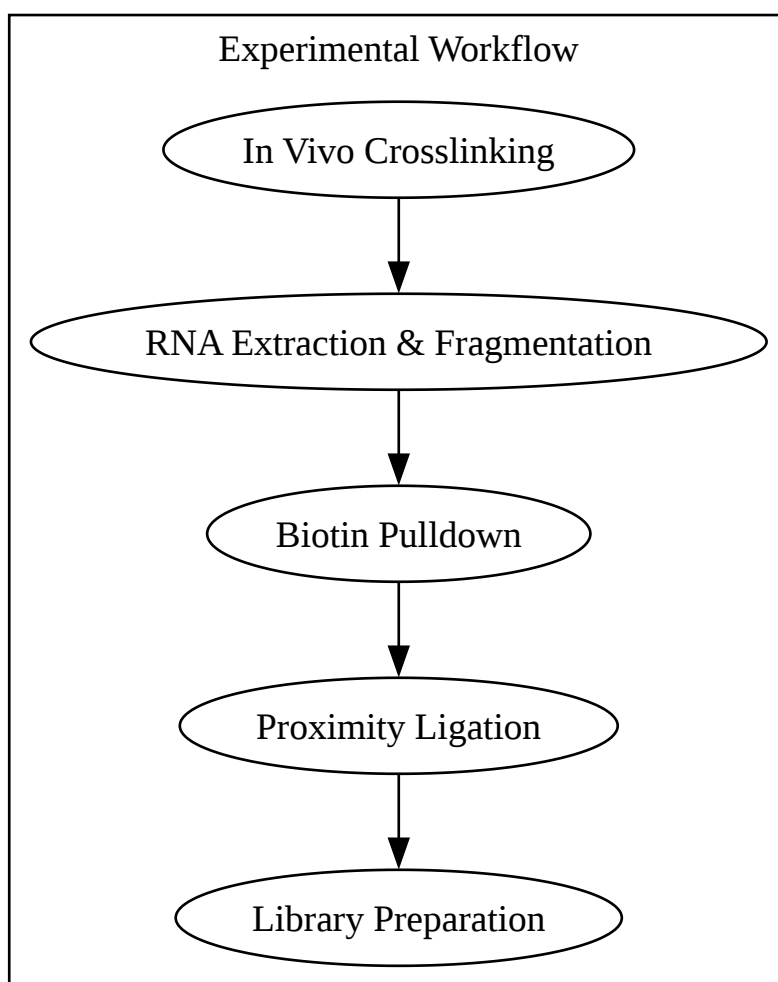
- Biotin Pulldown: If a biotinylated psoralen was used, enrich for cross-linked RNA fragments using streptavidin-coated magnetic beads.[7][8][9]
 - Incubate the fragmented RNA with streptavidin beads for 30 minutes at 37°C with rotation. [6]
 - Wash the beads extensively to remove non-cross-linked RNA.

D. Proximity Ligation

- **On-bead Ligation:** Perform proximity ligation directly on the streptavidin beads. This step joins the ends of the two interacting RNA fragments, creating a single chimeric RNA molecule. Use a T4 RNA ligase for this reaction.
- **Reverse Cross-linking:** Reverse the psoralen cross-links by exposing the sample to 254 nm UV light.

E. Library Preparation for Illumina Sequencing

- **Reverse Transcription and cDNA Synthesis:** Synthesize cDNA from the chimeric RNA molecules.
- **Adapter Ligation:** Ligate sequencing adapters to the ends of the cDNA fragments.^[10] Unique molecular identifiers (UMIs) can be incorporated into the adapters to allow for the removal of PCR duplicates during data analysis.^[1]
- **PCR Amplification:** Amplify the adapter-ligated library using a high-fidelity polymerase. The number of PCR cycles should be minimized to avoid amplification bias.^[1]
- **Size Selection and Quality Control:** Perform size selection to obtain a library with a desired fragment size distribution.^[1] Assess the quality and concentration of the final library using a Bioanalyzer and qPCR.



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III. Computational Analysis of COMRADES Sequencing Data

The analysis of COMRADES data involves a specialized bioinformatics pipeline to identify and quantify chimeric reads, which are the hallmark of RNA-RNA interactions.

A. Data Pre-processing and Quality Control

- Adapter and UMI trimming: Remove sequencing adapters and trim UMIs from the raw FASTQ files.
- Quality Filtering: Filter out low-quality reads to ensure the accuracy of downstream analysis.

B. Alignment of Chimeric Reads

Due to their chimeric nature, standard alignment tools may not be suitable for COMRADES data. Specialized aligners or a two-pass alignment strategy are recommended.

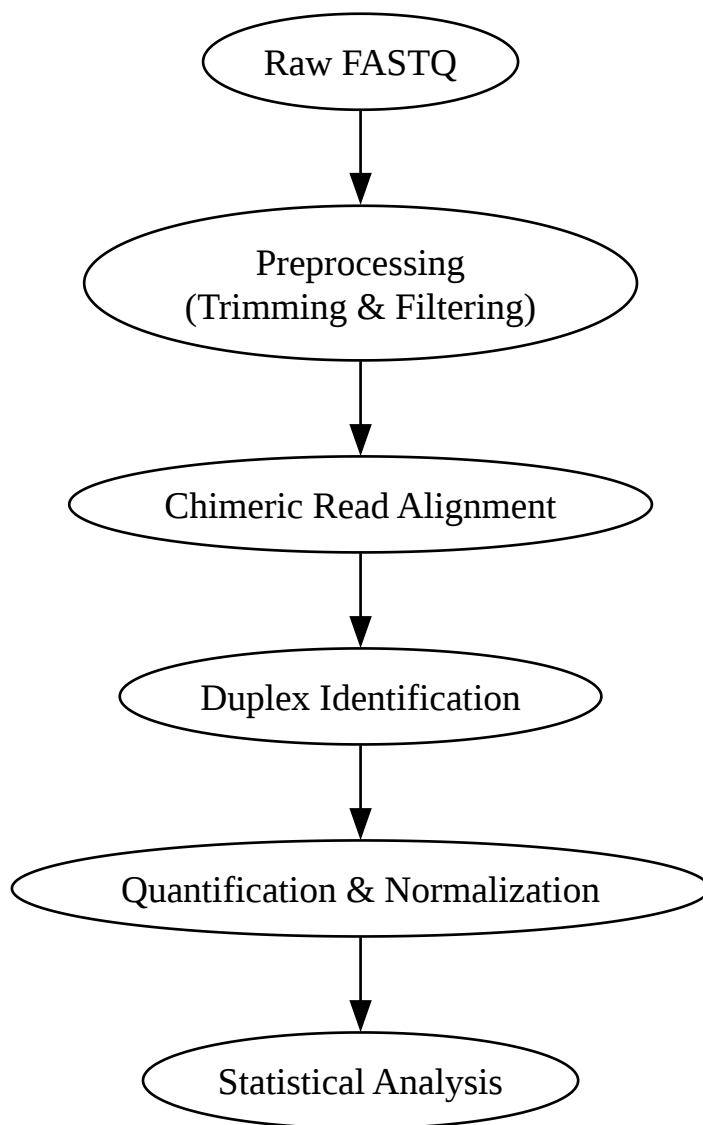
- Recommended Tool: The comradesOO R package is specifically designed for the analysis of COMRADES data and includes functions for read processing and alignment.[\[11\]](#)[\[12\]](#)
- Alternative Tools: Other tools for chimeric read analysis include ChiRA and ChimeraScan.[\[13\]](#)[\[14\]](#)
- General Workflow:
 - Align reads to the reference genome or transcriptome.
 - Identify reads that map to two distinct genomic locations, representing a chimeric read.

C. Identification and Quantification of RNA-RNA Interactions

- Duplex Identification: Cluster the chimeric reads to identify recurrent RNA-RNA interaction sites (duplexes).
- Quantification: Count the number of unique chimeric reads supporting each duplex to quantify the strength of the interaction.
- Normalization and Background Correction:
 - Normalization: Normalize the duplex counts to account for variations in sequencing depth and library composition between samples. Methods like Counts Per Million (CPM) or Trimmed Mean of M-values (TMM) can be adapted for this purpose.[\[5\]](#)[\[8\]](#)[\[15\]](#)[\[16\]](#)
 - Background Correction: It is crucial to distinguish true interactions from background noise. A control experiment where the proximity ligation step is performed before the reversal of cross-linking can be used to estimate the background ligation frequency.[\[1\]](#) The signal from the control can be subtracted from the experimental sample, or more sophisticated statistical models can be employed for background correction.[\[4\]](#)[\[14\]](#)

D. Statistical Analysis

Perform statistical tests to identify significantly enriched RNA-RNA interactions compared to the background or control samples.



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IV. Data Presentation and Visualization

Clear and concise presentation of quantitative data is essential for interpreting COMRADES results.

Table 1: Summary of COMRADES Sequencing Data

Sample ID	Total Reads	Mapped Reads (%)	Chimeric Reads (%)	Unique Duplexes
Control 1	50,123,456	95.2	0.5	1,234
Control 2	48,765,432	94.8	0.6	1,567
Treatment 1	52,345,678	96.1	5.2	15,876
Treatment 2	51,987,654	95.9	5.5	16,234

Table 2: Top 10 Enriched RNA-RNA Interactions

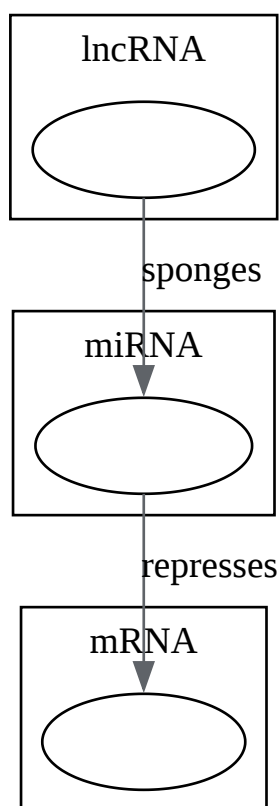
Interacting Pair	Duplex Read Count (Normalized)	Fold Change (vs. Control)	p-value
lncRNA-X : mRNA-Y	1254.3	25.6	1.2e-8
miRNA-21 : mRNA-Z	987.6	18.2	3.5e-7
snoRNA-A : rRNA	876.5	15.9	8.1e-7
mRNA-B : mRNA-C	765.4	12.3	2.4e-6
lncRNA-D : miRNA-155	654.3	10.8	7.8e-6
U1 snRNA : pre-mRNA-E	543.2	9.5	1.5e-5
7SL RNA : mRNA-F	432.1	8.1	4.2e-5
lncRNA-G : lncRNA-H	321.0	6.7	9.8e-5
mRNA-I : pseudogene-J	210.9	5.2	2.1e-4
tRNA-Lys : mRNA-K	109.8	4.1	5.6e-4

V. Visualization of RNA Signaling Pathways

Graphviz can be used to create clear diagrams of the identified RNA regulatory networks.

A. lncRNA-miRNA-mRNA Interaction Network

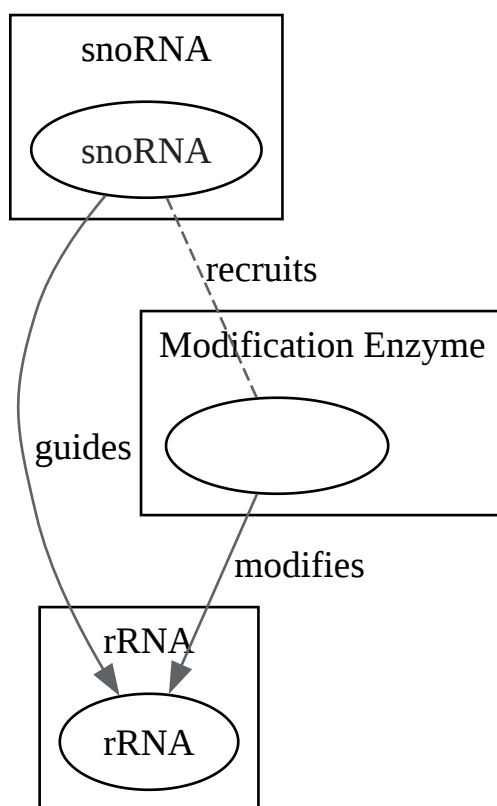
Long non-coding RNAs (lncRNAs) can act as competing endogenous RNAs (ceRNAs) or "sponges" for microRNAs (miRNAs), thereby regulating the expression of miRNA target mRNAs.[17][18]



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B. snoRNA-rRNA Modification Pathway

Small nucleolar RNAs (snoRNAs) guide the chemical modification of ribosomal RNAs (rRNAs), which is essential for ribosome biogenesis and function.



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VI. Conclusion

The COMRADES sequencing technique provides an unprecedented opportunity to explore the dynamic landscape of RNA-RNA interactions within living cells. By following the detailed experimental and computational protocols outlined in this guide, researchers can effectively generate and analyze COMRADES data to uncover novel RNA regulatory networks. The ability to visualize these complex interactions will undoubtedly accelerate our understanding of the fundamental roles of RNA in health and disease, paving the way for the development of new therapeutic strategies.

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- [To cite this document: BenchChem. \[Unlocking the In Vivo RNA Interactome: A Guide to COMRADES Sequencing Data Analysis\]. BenchChem, \[2026\]. \[Online PDF\]. Available at:](#)

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